![molecular formula C22H24N2O3 B4073177 3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4073177.png)
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione
Overview
Description
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione, also known as AZD-5213, is a novel compound that has recently gained attention in scientific research. This compound belongs to the class of pyrrolidinediones and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione involves the inhibition of HDAC6 enzyme activity. HDAC6 is responsible for the deacetylation of α-tubulin, a protein that forms the microtubules. Microtubules are essential for various cellular processes, including cell division, cell motility, and intracellular transport. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin, which disrupts microtubule dynamics and impairs cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Inhibition of HDAC6 by this compound has been found to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC6, which makes it an ideal tool for studying the role of HDAC6 in various cellular processes. Moreover, this compound has been found to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the main limitation of this compound is its solubility, which may affect its bioavailability and efficacy.
Future Directions
The potential therapeutic applications of 3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione are vast, and several future directions can be explored. One of the future directions is the development of this compound as a cancer therapy. This compound has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, and its efficacy can be further explored in preclinical and clinical studies. Another future direction is the development of this compound as a therapy for neurodegenerative disorders. This compound has been shown to improve cognitive function in animal models of neurodegenerative disorders, and its potential therapeutic applications can be further explored. Moreover, the role of HDAC6 in various cellular processes is still not fully understood, and the development of more selective and potent HDAC6 inhibitors, such as this compound, can help in elucidating the role of HDAC6 in various diseases.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific studies. Its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammatory diseases make it an exciting area of research. The inhibition of HDAC6 by this compound has been found to have significant biochemical and physiological effects, and its development as a therapy can have a significant impact on human health. Further studies are needed to explore the full potential of this compound in various diseases.
Scientific Research Applications
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is an enzyme that plays a crucial role in various cellular processes, including cell division, cell motility, and protein degradation. Inhibition of HDAC6 has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
properties
IUPAC Name |
3-(azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21-16-20(23-14-6-1-2-7-15-23)22(26)24(21)17-10-12-19(13-11-17)27-18-8-4-3-5-9-18/h3-5,8-13,20H,1-2,6-7,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMDQNIJDCMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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